molecular formula C11H11NO B1306482 2,5-Dimethyl-1H-indole-3-carbaldehyde CAS No. 61364-25-8

2,5-Dimethyl-1H-indole-3-carbaldehyde

Cat. No. B1306482
CAS RN: 61364-25-8
M. Wt: 173.21 g/mol
InChI Key: XZAZUQNNIBOTFY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.21 . It is a derivative of indole-3-carbaldehyde, which is known to have potent neuroprotective properties .


Molecular Structure Analysis

The InChI code for 2,5-Dimethyl-1H-indole-3-carbaldehyde is 1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3 . This indicates the presence of two methyl groups at the 2nd and 5th positions of the indole ring, and a carbaldehyde group at the 3rd position.


Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives are known to participate in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

  • Multicomponent Reactions (MCRs)

    • Field : Organic Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are used as precursors in the synthesis of biologically active structures. They are particularly useful in Multicomponent Reactions (MCRs), which are a type of reaction where more than two starting materials combine to form a single product .
    • Method : The inherent functional groups in 1H-Indole-3-carbaldehyde derivatives can undergo C–C and C–N coupling reactions and reductions easily, making them ideal for MCRs .
    • Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They are significant synthetic strategies in medicinal and pharmaceutical chemistry .
  • Synthesis of Biologically Active Structures

    • Field : Medicinal Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are used as chemical precursors for generating biologically active structures. These structures have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
    • Method : The synthesis involves the use of 1H-Indole-3-carbaldehyde and its derivatives as precursors. The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
    • Results : The resulting biologically active structures have shown potential in the treatment of various health conditions .
  • Antifungal Properties

    • Field : Microbiology
    • Application : Indole-3-carbaldehyde has antifungal properties . It partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
    • Method : The exact method of application is not specified, but it likely involves the application of the compound to the skin of the amphibians .
    • Results : The results show a decrease in the incidence of chytridiomycosis in amphibians that carry Janthinobacterium lividum on their skin .
  • Preparation of Curcumin Derivatives

    • Field : Organic Chemistry
    • Application : While not directly related to 2,5-Dimethyl-1H-indole-3-carbaldehyde, Indole-5-carboxaldehyde, a similar compound, is used as a reactant in the preparation of curcumin derivatives . These derivatives have anti-proliferative and anti-inflammatory properties .
    • Method : The synthesis likely involves the reaction of Indole-5-carboxaldehyde with other reactants to form the curcumin derivatives .
    • Results : The resulting curcumin derivatives have shown potential as anti-proliferative and anti-inflammatory agents .
  • Synthesis of Pharmaceutically Active Compounds

    • Field : Pharmaceutical Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
    • Method : Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
    • Results : The resulting compounds are used in the synthesis of various pharmaceutically active compounds .
  • Preparation of Indole Alkaloids

    • Field : Organic Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of indole alkaloids .
    • Method : The synthesis involves the use of 1H-Indole-3-carbaldehyde and its derivatives as precursors .
    • Results : The resulting indole alkaloids have shown potential in various applications .

properties

IUPAC Name

2,5-dimethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAZUQNNIBOTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390077
Record name 2,5-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1H-indole-3-carbaldehyde

CAS RN

61364-25-8
Record name 2,5-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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